molecular formula C14H11N3O B1361096 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)aniline CAS No. 40077-67-6

2-(3-Phenyl-1,2,4-oxadiazol-5-yl)aniline

Cat. No. B1361096
CAS RN: 40077-67-6
M. Wt: 237.26 g/mol
InChI Key: BEKMTRPOJAKFPZ-UHFFFAOYSA-N
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Description

“2-(3-Phenyl-1,2,4-oxadiazol-5-yl)aniline” is a chemical compound with the CAS Number: 40077-67-6. It has a molecular weight of 237.26 and its IUPAC name is 2-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline . It is a solid at room temperature .


Synthesis Analysis

An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . The method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .


Molecular Structure Analysis

The structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .


Chemical Reactions Analysis

The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . Moreover, 1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .


Physical And Chemical Properties Analysis

“2-(3-Phenyl-1,2,4-oxadiazol-5-yl)aniline” is a solid at room temperature . It has a molecular weight of 237.26 .

Scientific Research Applications

Synthesis and Characterization

  • 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)aniline and its derivatives are synthesized and characterized for various scientific applications. For instance, the synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties, including their antitumor activity, were explored (Maftei et al., 2013).

Antitumor Activity

  • Certain 1,2,4-oxadiazole derivatives, synthesized starting from 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline, have been tested for antitumor activity toward various cell lines. One compound, in particular, exhibited significant potency with a mean IC50 value of approximately 9.4 µM (Maftei et al., 2013).

Aniline Sensing

  • 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)aniline derivatives have been used in fluorescence quenching studies for aniline sensing. Novel thiophene substituted 1,3,4-oxadiazole derivatives demonstrated potential as favorable aniline sensing media (Naik et al., 2018).

Antimicrobial Activity

  • A series of 2-(5-phenyl-1,3,4-oxadiazol-2-yl)-N-[(1-aryl-1H-1,2,3-triazol-4-yl)methyl]anilines were synthesized and demonstrated moderate antibacterial activity and potent antifungal activity against various strains (Venkatagiri et al., 2018).

Heterocyclic Rearrangements

  • The conversion of 1,2,4-oxadiazoles into 1,2,4-thiadiazoles through heterocyclic rearrangements involving a sulfur atom has been studied. This includes reactions withphenyl isothiocyanate leading to the formation of 3-acyl-amino-5-anilino-1,2,4-thiadiazoles, indicating the versatility of 1,2,4-oxadiazoles in chemical transformations (Ruccia et al., 1974).

Electroluminescence and Photophysics

  • Polymers with 1,2,4-oxadiazole and carbazole-oxadiazole side chains have been synthesized for use in phosphorescent light-emitting diodes (OLEDs), demonstrating their potential in electroluminescence applications. These polymers exhibit good thermal stabilities and are suitable for various phosphors, contributing to advancements in OLED technology (Zhang et al., 2011).

Synthesis of Azoles and Derivatives

  • Efficient methods have been developed for synthesizing azoles and derivatives from compounds containing the 1,2,4-oxadiazole unit. For instance, the synthesis of 1-substituted 3-amino-1H-1,2,4-triazoles from ethyl N-(5-phenyl-1,2,4-oxadiazol-3-yl)formimidate highlights the versatility of these compounds in producing a range of heterocyclic derivatives (Shen & Zhang, 2015).

Future Directions

The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . In addition to medicinal application, these heterocycles were utilized for the development of energetic materials, fluorescent dyes, OLEDs, sensors, as well as insecticides .

properties

IUPAC Name

2-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O/c15-12-9-5-4-8-11(12)14-16-13(17-18-14)10-6-2-1-3-7-10/h1-9H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEKMTRPOJAKFPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70960763
Record name 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70960763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Phenyl-1,2,4-oxadiazol-5-yl)aniline

CAS RN

40077-67-6, 40337-11-9
Record name 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)aniline
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URL https://commonchemistry.cas.org/detail?cas_rn=40077-67-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)aniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenamine, 2-(3-phenyl-1,2,4-oxadiazol-5-yl)
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Synthesis routes and methods

Procedure details

To a solution of 151 g of sodium carbonate in 650 ml of water at room temperature were added in succession 650 ml of isobutanol, 268 g of benzonitrile and, a little at a time, 220 g of hydroxylammonium sulfate The mixture was then heated to 90° C. and stirred at that temperature for five hours It was then cooled back to 30-40° C. and 392 g of isatoic anhydride were added a little at a time at that temperature. The reaction mixture was then heated back up to 80° C. and 100 g of 50% strength by weight sodium hydroxide solution were added dropwise. The isobutanol was then distilled off quantitatively by introducing steam, and the coarsely crystalline residue was filtered off with suction, washed with water and dried, leaving 470 g of 2-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline in a coarsely crystalline form.
Quantity
151 g
Type
reactant
Reaction Step One
Quantity
268 g
Type
reactant
Reaction Step One
Name
Quantity
650 mL
Type
solvent
Reaction Step One
Quantity
650 mL
Type
solvent
Reaction Step One
Quantity
220 g
Type
reactant
Reaction Step Two
Quantity
392 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
MV Tarasenko, VD Kotlyarova, SV Baykov… - Russian Journal of …, 2021 - Springer
An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at …
Number of citations: 7 link.springer.com
MS Ayoup, MM ElShafey, H Abdel-Hamid… - European journal of …, 2023 - Elsevier
Although vaccines are obviously mitigating the COVID-19 pandemic diffusion, efficient complementary antiviral agents are urgently needed to combat SARS-CoV-2. The viral papain-…
Number of citations: 3 www.sciencedirect.com
SV Baikov, YA Trukhanova, MV Tarasenko… - Russian Journal of …, 2020 - Springer
The reaction of anilines containing a 1,2,4-oxadiazole moiety with the bis(xylylisocyanide) Pd(II) complex leads to the formation of acyclic diaminocarbene complexes. The oxadiazole …
Number of citations: 6 link.springer.com

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